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Executive Summary
Luvadaxistat (formerly TAK-831/NBI-1065844) is an investigational, potent, and selective

inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] Its development was predicated on

the N-methyl-D-aspartate receptor (NMDAR) hypofunction hypothesis of schizophrenia, which

posits that reduced NMDAR signaling contributes to the cognitive and negative symptoms of

the disorder.[3][4] By inhibiting DAAO, the primary enzyme responsible for the degradation of

D-serine, Luvadaxistat aims to increase the synaptic concentration of this endogenous

NMDAR co-agonist.[5][6] Enhanced D-serine levels are expected to potentiate NMDAR activity,

thereby ameliorating deficits in synaptic plasticity, learning, and memory.[7] This guide provides

a comprehensive overview of Luvadaxistat's mechanism of action, a summary of key

preclinical and clinical data, detailed experimental protocols, and a discussion of its

development for cognitive impairment associated with schizophrenia (CIAS).

Core Mechanism of Action: Modulating the NMDA
Receptor Co-agonist Site
The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel crucial for

synaptic plasticity, a fundamental process for learning and memory.[7][8] For the NMDAR

channel to open, two distinct events must occur simultaneously: the binding of the primary
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agonist, glutamate, to the GluN2 subunit, and the binding of a co-agonist, either glycine or D-

serine, to the glycine modulatory site on the GluN1 subunit.[5][9]

In the central nervous system, D-serine is a potent and endogenous co-agonist at this site.[4]

Its synaptic levels are tightly regulated by the flavoenzyme D-amino acid oxidase (DAAO),

which catalyzes the oxidative deamination and subsequent degradation of D-serine.[4][7]

Evidence suggests that D-serine levels may be diminished in individuals with schizophrenia,

contributing to NMDAR hypofunction.[5]

Luvadaxistat is a selective DAAO inhibitor.[2] By binding to and inhibiting DAAO,

Luvadaxistat reduces the degradation of D-serine, leading to an increase in its bioavailability

in the brain and cerebrospinal fluid (CSF).[10][11] This elevation in the endogenous co-agonist

concentration is hypothesized to enhance NMDAR activation in the presence of glutamate,

thereby restoring physiological signaling and potentially improving cognitive function.[3]
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Caption: NMDA Receptor Signaling and Luvadaxistat's Mechanism.

Quantitative Data Presentation
Preclinical Data Summary
Preclinical studies in rodents demonstrated that Luvadaxistat effectively increases D-serine

levels in the brain, plasma, and CSF.[10] These studies also established a dose-dependent
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occupancy of the DAAO enzyme and revealed a complex, inverted U-shaped dose-response

curve for cognitive enhancement.[2][3]

Parameter Species/Model
Dose/Concentr
ation

Result Reference

DAAO Inhibition

(IC₅₀)

Human DAAO

Enzyme
3.6 ng/mL Potent Inhibition [12]

DAAO

Occupancy

(ED₅₀)

Mouse

(Cerebellum)
0.93 mg/kg

Dose-dependent

Blockade
[10]

D-Serine

Increase
Rat (Cerebellum) 10 mg/kg

Maximal effect at

10h post-dose
[11]

D-Serine

Increase

Rat (Plasma,

CSF)
10 mg/kg

Significant

increase at 6h

post-dose

[11]

Cognitive

Enhancement

Rodent (NOR

Task)

0.003 - 0.1

mg/kg
Efficacious [3]

Cognitive

Enhancement

Rodent (NOR

Task)
0.3 - 1 mg/kg

No Efficacy

(Inverted U-

shape)

[3]

LTP

Enhancement

Rodent

(Subchronic)

0.001 - 0.01

mg/kg
Increased LTP [2]

LTP

Enhancement

Rodent

(Subchronic)
0.1 - 10 mg/kg

Decreased LTP

(Inverted U-

shape)

[2]

IC₅₀: Half maximal inhibitory concentration; ED₅₀: Half maximal effective dose; NOR: Novel

Object Recognition; LTP: Long-Term Potentiation.

Clinical Data Summary
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Luvadaxistat has been evaluated in several clinical trials, most notably the Phase 2

INTERACT and ERUDITE studies in adults with schizophrenia. The results have been mixed,

with an initial signal of cognitive improvement in the INTERACT study that was not replicated in

the subsequent ERUDITE trial.[13][14][15]

Table 2.2.1: Luvadaxistat Pharmacodynamics in Patients with Schizophrenia

Parameter Dose
Change from
Baseline

P-value vs.
Placebo

Reference

Plasma D-Serine

Levels
50 mg

16.5% to 32.4%

increase
< 0.05 [16]

Plasma D-Serine

Levels
500 mg

11.3% to 36.4%

increase
< 0.05 [16]

CSF D-Serine

Levels
600 mg (daily)

Approx. 150%

increase
Not specified [12]

Table 2.2.2: Efficacy in Phase 2 Schizophrenia Trials (12 Weeks)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b608702?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38943928/
https://www.prnewswire.com/news-releases/neurocrine-biosciences-provides-update-on-erudite-phase-2-data-for-luvadaxistat-in-adults-with-cognitive-impairment-associated-with-schizophrenia-302246962.html
https://www.clinicaltrialsarena.com/news/neurocrine-schizophrenia-trial/
https://www.benchchem.com/product/b608702?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10018616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10018616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8164851/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Endpoint
Luvadaxista
t 50 mg

Luvadaxista
t 125 mg

Luvadaxista
t 500 mg

Reference

INTERACT

PANSS

NSFS

(Primary)

No significant

improvement

No significant

improvement

No significant

improvement
[13]

INTERACT

BACS

Composite

(Secondary)

Improvement

(p=0.031)
Not specified Not specified [13]

INTERACT

SCoRS

Interviewer

Total

(Secondary)

Improvement

(p=0.011)
Not specified Not specified [13]

ERUDITE

Cognitive

Improvement

(Primary)

Failed to

meet

endpoint

N/A N/A [14][15]

PANSS NSFS: Positive and Negative Syndrome Scale-Negative Symptom Factor Score;

BACS: Brief Assessment of Cognition in Schizophrenia; SCoRS: Schizophrenia Cognition

Rating Scale. P-values for INTERACT secondary endpoints are nominal and one-sided.[13]

Experimental Protocols
Preclinical: D-Serine Quantification by LC-MS/MS
A common method to assess the pharmacodynamic effect of Luvadaxistat in preclinical

models involves measuring D-serine concentrations in biological matrices.

Sample Collection: Rodents are administered Luvadaxistat or vehicle at specified doses. At

various time points post-administration, animals are sacrificed, and brain tissue (e.g.,

cerebellum), plasma, and CSF are collected.[11]

Sample Preparation: Samples are homogenized (for tissue) and deproteinized, typically

using a protein precipitation agent like acetonitrile.
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Derivatization: To enable chiral separation, amino acids in the sample are derivatized using a

chiral reagent (e.g., Marfey's reagent).

LC-MS/MS Analysis: The derivatized samples are injected into a Liquid Chromatography-

Mass Spectrometry (LC-MS/MS) system.

Chromatography: A chiral column is used to separate D-serine from L-serine.

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple

Reaction Monitoring (MRM) mode to specifically detect and quantify the parent-to-product

ion transition for derivatized D-serine.

Quantification: D-serine concentrations are determined by comparing the peak area of the

analyte to a standard curve generated using known concentrations of D-serine.

Clinical: The INTERACT Phase 2 Study Protocol
The INTERACT study (NCT03382639) was a key trial evaluating Luvadaxistat in patients with

schizophrenia.[13]

Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group study

conducted at multiple centers.[17]

Participants: The study enrolled 256 adult patients diagnosed with schizophrenia who had

persistent negative symptoms.[13]

Procedure:

Screening & Run-in: Patients underwent a screening period followed by a 14-day, single-

blind placebo run-in period to establish baseline symptoms and ensure compliance.[13]

Randomization: Eligible patients were randomized to one of four arms: placebo or

Luvadaxistat (50 mg, 125 mg, or 500 mg) administered orally once daily for 12 weeks as

an adjunctive treatment to their ongoing antipsychotic medication.[13]

Assessments: Efficacy and safety were assessed at baseline and at specified intervals

throughout the 12-week treatment period.
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Outcome Measures:

Primary Endpoint: Change from baseline at Week 12 in the Positive and Negative

Syndrome Scale-Negative Symptom Factor Score (PANSS NSFS).[13]

Secondary Endpoints: Included the change from baseline in the Brief Assessment of

Cognition in Schizophrenia (BACS) composite score and the Schizophrenia Cognition

Rating Scale (SCoRS) score.[13]

Statistical Analysis: Comparisons between each Luvadaxistat dose group and the placebo

group were made using appropriate statistical models, such as a mixed model for repeated

measures.

12-Week Double-Blind Treatment

Patient Screening
(N=256)

14-Day
Single-Blind Placebo Run-in

Randomization

Placebo
(n=87)

Luvadaxistat 50 mg
(n=58)
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(n=55)
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Caption: Workflow of the Phase 2 INTERACT Clinical Trial.

Discussion and Future Outlook
The development of Luvadaxistat represents a targeted, mechanism-based approach to

treating cognitive impairment in schizophrenia by modulating the NMDAR co-agonist site.

Preclinical data strongly supported the mechanism of action, demonstrating robust increases in

the target biomarker, D-serine, and pro-cognitive effects in animal models.[10][11]

The clinical findings, however, have been complex. The Phase 2 INTERACT study provided an

encouraging, albeit nominal, signal of efficacy on cognitive and functional measures at the 50

mg dose, despite failing to meet its primary endpoint for negative symptoms.[13][18] This

finding was particularly notable as it was the first time a single study had shown statistical

significance on both a cognitive performance measure (BACS) and a functional co-primary

measure (SCoRS).[14]

Crucially, the subsequent Phase 2 ERUDITE study failed to replicate these positive cognitive

findings.[14][15] The company cited large variability in cognitive measures and a potential

imbalance in baseline characteristics as confounding factors.[14] Following these results,

further development of Luvadaxistat for CIAS was halted.[15]

The discrepancy between the preclinical data, the initial clinical signal, and the ultimate trial

failure highlights several key challenges in CNS drug development. The inverted U-shaped

dose-response curve observed preclinically suggests a narrow therapeutic window, where

excessive NMDAR stimulation may be as detrimental as insufficient stimulation.[2][3] It is

possible that the optimal dose was not maintained in the broader patient population of the

ERUDITE study. Furthermore, the inherent heterogeneity of schizophrenia and the challenges

of reliably measuring cognitive changes in this population remain significant hurdles.[19][20]

While the journey of Luvadaxistat has been discontinued, the learnings are invaluable. They

underscore the validity of the DAAO inhibition mechanism for increasing central D-serine levels

and provide critical insights into the complexities of translating preclinical findings into clinical

efficacy for cognitive disorders.
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Caption: Logical Flow from Mechanism to Clinical Outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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